molecular formula C12H17F3N4 B3002076 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine CAS No. 1049605-52-8

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine

Cat. No.: B3002076
CAS No.: 1049605-52-8
M. Wt: 274.291
InChI Key: RGRQJSPXZNQDSL-UHFFFAOYSA-N
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Description

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine is a chemical compound with the molecular formula C12H16F3N3O. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine typically involves the reaction of 5-(trifluoromethyl)pyridin-2-amine with piperazine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction is carried out at elevated temperatures, often around 130°C, for a duration of 24 hours .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of purification techniques such as recrystallization and chromatography ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with its ability to form hydrogen bonds and electrostatic interactions, enables the compound to modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-amine is unique due to its combination of a trifluoromethyl-pyridine core with a piperazine and ethanamine moiety. This structure imparts distinct physicochemical properties, such as enhanced stability and bioavailability, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17F3N4/c13-12(14,15)10-1-2-11(17-9-10)19-7-5-18(4-3-16)6-8-19/h1-2,9H,3-8,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGRQJSPXZNQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCN)C2=NC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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